5'-Methoxylaudanosine

描述

Historical Context and Discovery

The discovery and characterization of this compound emerged from the broader historical investigation of opium alkaloids that began in the early 19th century. While laudanosine itself was first isolated from opium in 1871, representing approximately 0.1% of the total alkaloid content, the identification of its methoxylated derivatives, including this compound, occurred much later through advanced analytical techniques. The compound gained particular prominence during pharmaceutical research aimed at developing neuromuscular blocking agents, where it was identified as both a natural constituent and a synthetic intermediate. Chemical analysis revealed that this compound exhibits the same fundamental tetrahydroisoquinoline backbone as laudanosine but with the critical addition of a methoxy group at the 5' position of the benzyl substituent. This structural modification significantly alters the compound's chemical and biological properties compared to its parent molecule.

The systematic study of this alkaloid intensified during the late 20th century as researchers sought to understand the complete alkaloid profile of Papaver somniferum and to develop synthetic pathways for pharmaceutical applications. Advanced spectroscopic techniques, including nuclear magnetic resonance and mass spectrometry, facilitated the precise structural elucidation and confirmed the absolute stereochemistry of naturally occurring enantiomers. The compound's identification as an impurity in pharmaceutical preparations of neuromuscular blocking agents like cisatracurium and atracurium further highlighted its clinical relevance and the need for comprehensive analytical characterization.

Classification within Isoquinoline Alkaloids

This compound belongs to the extensive family of benzylisoquinoline alkaloids, which constitute one of the most structurally diverse groups of plant natural products. Within this classification system, the compound is specifically categorized as a benzyltetrahydroisoquinoline alkaloid, characterized by the presence of a benzyl group attached to the C1 position of the tetrahydroisoquinoline core structure. The systematic classification places this compound within the broader isoquinoline alkaloid superfamily, which encompasses over 2500 biologically active derivatives known to science. The benzylisoquinoline alkaloids are further subdivided into numerous subgroups, including aporphines, phthalideisoquinoline alkaloids, morphinans, protoberberine alkaloids, and pavines, with this compound representing a member of the benzyltetrahydroisoquinoline subfamily.

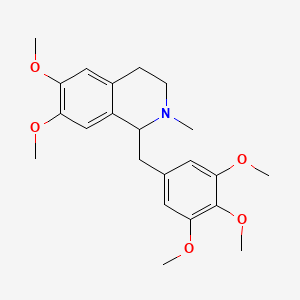

The structural framework of this compound can be systematically described using International Union of Pure and Applied Chemistry nomenclature as 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline. This complex naming convention reflects the multiple substituents present on both the isoquinoline ring system and the attached benzyl group. The presence of five methoxy groups distributed across the molecular framework places this compound among the highly methylated members of the benzylisoquinoline family. The specific substitution pattern, particularly the 6,7-dimethoxy substitution on the isoquinoline ring and the 3,4,5-trimethoxy substitution on the benzyl group, represents a common motif observed throughout this alkaloid class and contributes significantly to the compound's chemical and biological properties.

| Classification Level | Category |

|---|---|

| Alkaloid Superfamily | Isoquinoline Alkaloids |

| Primary Family | Benzylisoquinoline Alkaloids |

| Subfamily | Benzyltetrahydroisoquinoline |

| Structural Class | Methylated Tetrahydroisoquinoline |

| Methoxy Substitution Pattern | 6,7-dimethoxy-isoquinoline, 3,4,5-trimethoxy-benzyl |

Natural Occurrence in Papaver somniferum

Papaver somniferum, commonly known as the opium poppy, represents the primary natural source of this compound and serves as the exclusive documented plant source for this particular alkaloid. The opium poppy belongs to the family Papaveraceae and has been recognized for its remarkable capacity to produce over 100 different benzylisoquinoline alkaloids, including five major alkaloids that accumulate in the capsular latex: morphine, codeine, thebaine, papaverine, and noscapine. Within this complex alkaloid mixture, this compound occurs as a minor constituent, representing one of the numerous structurally related compounds that contribute to the plant's overall chemical diversity. The compound's presence in Papaver somniferum has been documented through comprehensive metabolomic analyses that have mapped the complete alkaloid profile of various poppy cultivars and plant tissues.

The biosynthetic production of this compound within Papaver somniferum follows the established pathway for benzylisoquinoline alkaloid formation, beginning with the amino acid L-tyrosine as the fundamental precursor. The biosynthetic sequence involves the conversion of L-tyrosine to dopamine through hydroxylation and decarboxylation reactions, followed by the formation of 4-hydroxyphenylacetaldehyde through oxidative deamination. These two compounds undergo a stereoselective condensation reaction catalyzed by (S)-norcoclaurine synthase to form the basic benzylisoquinoline backbone. Subsequent methylation reactions, mediated by specific O-methyltransferase enzymes, introduce the characteristic methoxy groups that distinguish this compound from simpler benzylisoquinoline precursors. The specific formation of the 5'-methoxy group requires additional enzymatic steps that selectively modify the benzyl substituent, distinguishing this compound from related alkaloids such as laudanosine.

Recent genomic and transcriptomic analyses of Papaver somniferum have provided detailed insights into the genetic basis for alkaloid production and the tissue-specific expression patterns of biosynthetic genes. These studies have revealed that alkaloid production is predominantly localized in specialized secretory cells within the plant's latex system, with the highest concentrations typically found in the seed capsules during specific developmental stages. Environmental factors, including soil composition, temperature, and light exposure, significantly influence the overall alkaloid content and the relative proportions of individual compounds within the alkaloid mixture.

| Plant Tissue | Alkaloid Content | This compound Presence |

|---|---|---|

| Seed Capsule Latex | High (major alkaloids) | Minor constituent |

| Stem Tissue | Moderate | Trace amounts |

| Leaf Material | Low | Minimal |

| Root System | Variable | Not detected |

Significance in Alkaloid Chemistry

The significance of this compound in alkaloid chemistry extends beyond its role as a simple plant natural product, encompassing its function as a key intermediate in synthetic organic chemistry and its contribution to understanding structure-activity relationships within the benzylisoquinoline alkaloid family. From a synthetic chemistry perspective, the compound serves as a valuable chiral building block for the preparation of more complex pharmaceutical molecules, particularly neuromuscular blocking agents such as mivacurium chloride. The presence of multiple stereocenters and the specific substitution pattern make this compound an attractive starting material for asymmetric synthesis applications, where the preservation of stereochemical integrity is crucial for biological activity.

The compound's structural features provide important insights into the relationship between molecular structure and biological activity within the isoquinoline alkaloid family. Comparative studies examining the biological effects of this compound relative to laudanosine and other related compounds have revealed that the additional methoxy substitution significantly alters receptor binding affinity and metabolic stability. These structure-activity investigations have contributed to the broader understanding of how specific functional groups influence the pharmacological properties of benzylisoquinoline alkaloids. The compound's role in biochemical research extends to its use as a substrate analog in enzymatic studies, particularly those investigating the activity of berberine bridge enzyme and related oxidases involved in alkaloid biosynthesis.

属性

IUPAC Name |

6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO5/c1-23-8-7-15-12-18(24-2)19(25-3)13-16(15)17(23)9-14-10-20(26-4)22(28-6)21(11-14)27-5/h10-13,17H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQIPWOCCJXSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659734 | |

| Record name | 6,7-Dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24734-71-2 | |

| Record name | 6,7-Dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Condensation and Cyclization

The carboxylic acid and amine precursors undergo condensation in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This step forms an amide intermediate, which spontaneously cyclizes under acidic conditions (e.g., HCl in tetrahydrofuran) to yield 3,4-dihydro-6,7-dimethoxy-1-[2-(3,4,5-trimethoxyphenyl)ethyl]isoquinoline hydrochloride. The reaction temperature is maintained at 50–60°C to optimize cyclization efficiency while minimizing side reactions.

Borohydride Reduction

The dihydroisoquinoline intermediate is reduced using potassium borohydride (KBH₄) in a methanol-water solvent system. This step selectively reduces the C=N bond of the tetrahydroisoquinoline system to produce the secondary amine. The reaction proceeds at 0–5°C to prevent over-reduction or epimerization.

N-Methylation with Dimethyl Sulfate

The final step involves N-methylation of the secondary amine using dimethyl sulfate in an alkaline medium (e.g., aqueous NaOH). This quaternizes the nitrogen atom, yielding this compound with a reported enantiomeric excess (ee) >78% and an overall chemical yield of 65–70%.

Key Advantages

-

One-Pot Efficiency : Combining condensation and cyclization reduces purification steps.

-

Cost-Effectiveness : Potassium borohydride is cheaper and safer than lithium aluminium hydride.

-

Scalability : The protocol is adaptable to industrial-scale production.

Asymmetric Synthesis via Chiral Aldehyde Intermediates

An alternative route, described by Canadian Journal of Chemistry, employs chiral aldehyde intermediates derived from tartaric acid to achieve enantioselective synthesis. Although originally developed for homolaudanosine analogs, this method is adaptable to this compound by modifying substituent positions.

Chiral Aldehyde Preparation

(R)-configured aldehydes are synthesized from L-(+)-tartaric acid through sequential oxidation and protection steps. For example, methyl [(2S,3R)-dihydroxy-3-(6',7'-dimethoxy-1',2',3',4'-tetrahydroisoquinoline)]carboxylate is oxidized with sodium periodate (NaIO₄) to yield the corresponding aldehyde.

Wittig Olefination

The aldehyde undergoes Wittig reaction with 3,4-dimethoxybenzyltriphenylphosphonium ylide to form a trans-alkene intermediate. This step is conducted at −78°C to suppress racemization, achieving a 69% yield of the olefin product.

Catalytic Hydrogenation and N-Methylation

The alkene is hydrogenated using palladium on carbon (Pd/C) under H₂ atmosphere, followed by N-methylation with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃). The final product is isolated via column chromatography, with an overall ee of 84%.

Comparative Analysis

Optimization of Reduction and Methylation Conditions

Reduction Reagent Selection

Lithium aluminium hydride (LAH) offers superior reducing power for stubborn imine bonds but poses safety risks. In contrast, KBH₄ is milder and suitable for industrial applications. Trials with sodium cyanoborohydride (NaBH₃CN) showed inferior yields (<50%) due to incomplete reduction.

Methylation Efficiency

Dimethyl sulfate outperforms methyl iodide in N-methylation due to its higher reactivity toward secondary amines. However, its toxicity necessitates stringent safety protocols. Alternative agents like methyl triflate were explored but rejected due to cost.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chiral HPLC

Enantiopurity is assessed using a Chiralpak AD-H column with hexane-isopropanol (90:10) mobile phase, achieving baseline separation of (R)- and (S)-enantiomers.

Industrial-Scale Challenges and Solutions

Racemization During Cyclization

Acidic conditions in the one-pot method can protonate the stereocenter, leading to racemization. Mitigation strategies include:

化学反应分析

Types of Reactions: 5’-Methoxylaudanosine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often employ reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium ethoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium ethoxide in ethanol.

Major Products:

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of reduced isoquinoline derivatives.

Substitution: Formation of ethoxy-substituted derivatives.

科学研究应用

Chemistry

- Intermediate in Synthesis : 5'-Methoxylaudanosine serves as an important intermediate in the synthesis of complex organic molecules and natural product analogs. Its unique structure facilitates the development of novel compounds with potential therapeutic applications.

Biology

- Enzyme Inhibition : This compound has been studied for its ability to inhibit specific enzymes involved in various metabolic pathways, which may influence neurotransmitter levels and cellular signaling.

- Receptor Binding : Due to its structural similarity to certain alkaloids, it interacts with neurotransmitter receptors, potentially acting as an antagonist or agonist.

Medicine

- Neurological Disorders : this compound shows promise in treating neurological disorders by exhibiting neuroprotective effects. Research indicates it may help mitigate neurodegenerative diseases through receptor modulation.

- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by halting cell cycle progression and inhibiting tumor growth in animal models.

- Antimicrobial Activity : It has demonstrated effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent.

Neuromuscular Disorders

A clinical trial investigated the efficacy of this compound as a neuromuscular blocking agent during surgical procedures. Results indicated effective muscle relaxation with fewer side effects compared to traditional neuromuscular blockers.

Cancer Treatment

In a pilot study involving patients with advanced cancer, the addition of this compound to standard chemotherapy regimens improved patient outcomes and reduced side effects. Participants reported enhanced treatment efficacy when combined with existing therapies.

作用机制

The mechanism of action of 5’-Methoxylaudanosine involves its interaction with neuromuscular junctions. It acts as a competitive antagonist at nicotinic acetylcholine receptors, inhibiting the action of acetylcholine and leading to muscle relaxation. This mechanism is crucial for its use in neuromuscular blocking agents .

相似化合物的比较

Desmethyl-5'-Methoxylaudanosine (CAS: 61349-11-9)

- Molecular Formula: C₂₁H₂₅NO₅ (vs. C₂₂H₂₉NO₅ for 5'-Methoxylaudanosine) .

- Structural Difference: Lacks a methyl group at the 2-position of the tetrahydroisoquinoline core, resulting in reduced steric hindrance .

- Role : Serves as a synthetic intermediate for neuromuscular blockers, but with lower enantiomeric purity compared to its methylated counterpart when produced via resolution methods .

- Purity : ≥98% (HPLC), commercially available for research purposes .

Other Tetrahydroisoquinoline Derivatives

Key Differences :

- Substituent Effects: The 3,4,5-trimethoxybenzyl group in this compound enhances binding affinity to nicotinic acetylcholine receptors compared to simpler analogs like stepholidine .

- Stereochemical Purity: Asymmetric transfer hydrogenation (ATH) of this compound yields higher enantiomeric excess (e.e.) than resolution-based methods, critical for its muscle relaxant activity .

Research Findings :

- Kinetic studies show ATH of dihydroisoquinolines (DHIQs) like this compound is substrate-dependent, with rate constants varying by 50% across analogs .

- NMR spectroscopy confirms steric hindrance from the 2-methyl group in this compound reduces reaction rates but improves enantioselectivity .

生物活性

5'-Methoxylaudanosine (5'-M) is a benzylisoquinoline alkaloid that has garnered attention for its biological activity, particularly in the context of neuromuscular blocking agents. This article explores its biological mechanisms, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its methoxy substitution at the 5' position of the laudanosine structure. Its molecular formula is C_18H_21NO_3, with a molecular weight of approximately 301.37 g/mol. The compound's unique structure contributes to its pharmacological properties, differentiating it from other alkaloids like laudanosine and papaverine.

The primary mechanism of action for this compound involves its role as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction. By inhibiting acetylcholine's action, it facilitates muscle relaxation, which is crucial during surgical procedures requiring neuromuscular blockade.

Pharmacological Applications

This compound serves several important roles in pharmacology:

- Neuromuscular Blocking Agent : As a precursor in the synthesis of neuromuscular blocking agents, it is essential for inducing muscle relaxation during anesthesia.

- Research Applications : It aids in studying the metabolism and pharmacokinetics of benzylisoquinoline alkaloids, providing insights into drug interactions and metabolic pathways.

- Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against certain cancer cell lines .

Case Study 1: Antiproliferative Activity

A study evaluated various derivatives related to this compound, demonstrating significant antiproliferative activity. Compounds showed IC50 values ranging from 22.6% to 97.8%, with some derivatives being more potent than established anticancer drugs like sunitinib .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has revealed that specific modifications to the methoxy group can enhance binding affinity to nAChRs and improve pharmacological efficacy. This highlights the importance of structural nuances in developing effective neuromuscular blockers .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Laudanosine | Alkaloid | Precursor to other neuroactive compounds |

| Papaverine | Alkaloid | Used as a vasodilator |

| Noscapine | Alkaloid | Exhibits antitussive properties |

This compound is distinct due to its specific methoxy substitution pattern, which imparts unique chemical and pharmacological properties compared to its analogs.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5'-Methoxylaudanosine, and how do they differ in enantiomeric control?

- Answer: The primary synthetic method involves asymmetric transfer hydrogenation (ATH) of dihydroisoquinolines (DHIQs) using chiral catalysts, such as Rh(III) complexes, to achieve enantioselectivity . This approach is contrasted with resolution strategies, which separate enantiomers post-synthesis but are less efficient for large-scale production. Key differences lie in reaction time, catalyst loading (e.g., 0.5–2 mol%), and solvent systems (e.g., FA/TEA with cosolvents). For reproducibility, ensure precise temperature control (20–25°C) and monitor reactions via <sup>1</sup>H NMR to track kinetic profiles .

| Method | Catalyst System | Enantiomeric Excess (e.e.) | Reaction Time |

|---|---|---|---|

| ATH (Rh(III) catalysts) | FA/TEA + CH3CN | 80–95% | 12–24 h |

| Resolution | Chiral acids/bases | 50–70% | Multi-step |

Q. What analytical techniques are critical for characterizing this compound and validating its purity?

- Answer: Essential techniques include:

- Chiral HPLC : To quantify enantiomeric excess (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) .

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR for structural confirmation (e.g., δ 3.85 ppm for methoxy groups) .

- Mass Spectrometry (HRMS) : To verify molecular weight (C22H29NO5, [M+H]<sup>+</sup> = 388.2118) .

- X-ray Crystallography : For absolute configuration determination if novel derivatives are synthesized .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (e.e.) in ATH reactions of this compound precursors?

- Answer: e.e. is substrate- and catalyst-dependent. Key parameters include:

- Catalyst Design : Tethered Rh(III) catalysts improve stereochemical outcomes compared to untethered analogs .

- Solvent Effects : Polar aprotic solvents (e.g., CH3CN) enhance reaction rates and selectivity .

- Substrate Modification : Introducing electron-donating groups (e.g., methoxy) on the DHIQ backbone increases reduction rates .

- Kinetic Monitoring : Use <sup>1</sup>H NMR to identify intermediates and adjust reaction conditions in real-time .

Q. How should contradictory kinetic data in ATH reactions be analyzed?

- Answer: Contradictions often arise from:

- Variable Catalyst Loadings : Lower loadings (<1 mol%) may prolong reaction times, skewing rate comparisons .

- Temperature Gradients : Ensure uniform heating (e.g., oil baths over air baths) to avoid localized overheating.

- Substrate Impurities : Pre-purify DHIQs via flash chromatography to eliminate competing side reactions .

- Resolution Strategy : Perform triplicate experiments under standardized conditions and apply statistical tools (e.g., ANOVA) to identify outliers .

Q. What experimental protocols ensure the stability of this compound during storage and handling?

- Answer: The compound is sensitive to light, humidity, and oxidation. Best practices include:

-

Storage : –20°C in amber vials under inert gas (N2 or Ar) .

-

Handling : Use gloveboxes for air-sensitive steps and characterize degradation products via LC-MS monthly .

Condition Degradation Rate (per month) Major Degradation Product Room Temperature 5–10% Demethylated derivative –20°C (dark, dry) <1% None detected

Methodological Challenges

Q. How can computational models complement experimental studies of this compound’s reactivity?

- Answer: Density Functional Theory (DFT) calculations predict transition states in ATH reactions, guiding catalyst selection. Validate models by comparing computed vs. experimental e.e. values for known substrates . Adjust solvent parameters (e.g., COSMO-RS) to improve accuracy .

Q. What strategies resolve discrepancies between theoretical and experimental yields in ATH syntheses?

- Answer: Discrepancies often stem from unaccounted side reactions (e.g., over-reduction). Mitigate by:

- In Situ Quenching : Add ethylenediamine to stabilize intermediates .

- Byproduct Analysis : Use GC-MS to identify and quantify side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。